2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets a particular enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s specific targets. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The presence of the thiazole ring could potentially influence these properties .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to changes in the levels of the enzyme’s substrates and products .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H18ClN5O2S
- Molecular Weight : 427.9 g/mol
- CAS Number : 1903156-60-4
This compound features a triazole ring, which is known for its wide range of biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound showed significant anticancer activity against human colon cancer cell lines (HCT116), with an IC50 value of 4.363 μM, indicating a relative potency greater than 50% compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases, specifically CDK2, which is crucial in cell cycle regulation.
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
112c | HCT116 | 4.363 | CDK2 Inhibition |
Doxorubicin | HCT116 | Reference | Topoisomerase Inhibition |
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been documented. A series of triazole-derived Schiff bases demonstrated significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiophene-substituted triazoles exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin .
Strain | MIC (μg/mL) | Compound Type |
---|---|---|
E. coli | < 10 | Triazole Schiff Base |
Staphylococcus aureus | < 5 | Triazole Mannich Base |
Candida albicans | < 15 | Triazole Derivative |
Antioxidant Activity
The antioxidant potential of this class of compounds has been evaluated using various assays. For instance, DPPH radical scavenging assays showed that certain triazole derivatives possess strong antioxidant activity with IC50 values significantly lower than that of gallic acid . The structure-activity relationship (SAR) indicates that specific substituents on the thiophene ring enhance antioxidant efficacy.
Compound | IC50 Value (μg/mL) | Standard Comparison |
---|---|---|
Triazole Derivative | 0.22 | Gallic Acid (1.2) |
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on various human cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
- Antimicrobial Efficacy Testing : A comprehensive study assessed the antimicrobial activity against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-17(2,24-14-7-5-12(18)6-8-14)16(23)19-10-13-11-22(21-20-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSIJQQEPGUAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.